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Abstract
Isochavicine, a naturally occurring alkaloid found in plants of the Piper genus, is a geometric

isomer of the more abundant and well-known piperine. This technical guide provides a

comprehensive overview of the chemical structure and stereoisomerism of isochavicine. It

includes detailed spectroscopic data, experimental protocols for its isolation and synthesis, and

a comparative analysis with its stereoisomers. This document is intended to serve as a

valuable resource for researchers and professionals engaged in natural product chemistry,

pharmacology, and drug development.

Chemical Structure and Physicochemical Properties
Isochavicine is a piperidine alkaloid with the chemical formula C17H19NO3.[1] Its systematic

IUPAC name is (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one.[1] The

molecule consists of a piperidine ring linked via an amide bond to a 5-(1,3-benzodioxol-5-

yl)penta-2,4-dienoyl moiety. The defining feature of isochavicine's structure is the trans-cis

configuration of the two double bonds in the pentadienoyl chain.

A summary of the key physicochemical properties of isochavicine is presented in Table 1.
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Property Value Reference

Molecular Formula C17H19NO3 [1]

Molecular Weight 285.34 g/mol [1]

IUPAC Name

(2E,4Z)-5-(1,3-benzodioxol-5-

yl)-1-piperidin-1-ylpenta-2,4-

dien-1-one

[1]

CAS Number 30511-77-4 [1]

Melting Point 110 °C (103 °C) [2]

Appearance Yellowish crystalline solid

Solubility

Soluble in ethanol, chloroform,

benzene; almost insoluble in

water and petroleum ether.

Stereoisomerism of Piperine Alkaloids
The pungency of black pepper is primarily attributed to piperine, which exists as the (2E,4E) or

trans-trans isomer. Isochavicine is one of the four geometric isomers of piperine, arising from

the different possible arrangements of substituents around the C2-C3 and C4-C5 double bonds

of the pentadienoyl side chain. The four stereoisomers are:

Piperine: (2E,4E) - trans-trans isomer

Isopiperine: (2Z,4E) - cis-trans isomer

Chavicine: (2Z,4Z) - cis-cis isomer

Isochavicine: (2E,4Z) - trans-cis isomer

The stereoisomeric relationship between these four compounds is a critical aspect of their

chemistry and biological activity. While piperine is known for its pungency, its geometric

isomers, including isochavicine, are reported to have little to no pungent taste. The

interconversion of these isomers can be induced by light, particularly UV radiation.
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Stereoisomers of Piperine

Spectroscopic Data
The structural elucidation of isochavicine and its distinction from its stereoisomers rely heavily

on spectroscopic techniques. The following tables summarize the available spectroscopic data

for isochavicine.

Mass Spectrometry (MS)
The mass spectrum of isochavicine provides information about its molecular weight and

fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment

285 99.99 [M]+

201 99.60 [M - C5H10N]+

173 40.80 [C10H9O2]+

202 32.60 [M - C5H9N]+

174 30.50 [C10H10O2]+

Data obtained from GC-MS

analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for isochavicine are crucial for confirming the stereochemistry

of the double bonds. While a complete, unambiguously assigned dataset for pure isochavicine
is not readily available in the public domain, comparative studies with piperine provide valuable

insights. It is anticipated that the chemical shifts of the olefinic protons and carbons in

isochavicine would differ significantly from those of piperine due to the change in geometry

from trans-trans to trans-cis.

Infrared (IR) Spectroscopy
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Infrared spectroscopy helps in identifying the functional groups present in the isochavicine
molecule. Characteristic absorption bands are expected for the amide carbonyl, C=C double

bonds, and the benzodioxole group.

Wavenumber (cm⁻¹) Functional Group

~1635 Amide C=O stretch

~1610, 1580, 1490 C=C stretching (aromatic and aliphatic)

~1250, 1040 C-O-C stretching (benzodioxole)

~995 =C-H bending (trans double bond)

~700-800 =C-H bending (cis double bond)

Predicted characteristic bands based on the

structure of isochavicine and related

compounds.

Experimental Protocols
Isolation of Isochavicine
Isochavicine is typically found in smaller quantities than piperine in natural sources. Its

isolation often involves the initial extraction of a mixture of alkaloids followed by

chromatographic separation. A common method to obtain isochavicine is through the

photoisomerization of the more abundant piperine.

Protocol for Photoisomerization of Piperine to Isochavicine:

Preparation of Piperine Solution: Dissolve a known quantity of pure piperine in a suitable

solvent such as ethanol or chloroform in a quartz reaction vessel.

UV Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp)

for several hours. The progress of the isomerization can be monitored by thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC).

Solvent Evaporation: After significant conversion is observed, remove the solvent under

reduced pressure.
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Chromatographic Separation: The resulting mixture of stereoisomers can be separated using

column chromatography on silica gel or preparative HPLC. A solvent system of hexane and

ethyl acetate in varying gradients is often effective for separation.

Crystallization: The fractions containing isochavicine are collected, the solvent is

evaporated, and the residue is recrystallized from a suitable solvent system (e.g.,

acetone/hexane) to yield pure isochavicine crystals.

Pure Piperine Dissolve in
Ethanol/Chloroform UV Irradiation Solvent Evaporation Chromatographic

Separation Pure Isochavicine

Click to download full resolution via product page

Isolation of Isochavicine via Photoisomerization

Synthesis of Isochavicine
A synthetic route to isochavicine has been reported by Tsuboi and Takeda (1979).[4] The

synthesis involves the reaction of a Pummerer-type reaction intermediate of

(methylthio)acetonitrile with a 1-alkene to form a dienenitrile, which is then converted to

isochavicine.

Conceptual Synthetic Pathway:

Formation of Pummerer-type Intermediate: (Methylthio)acetonitrile is treated with a suitable

reagent to generate a reactive Pummerer-type intermediate.

Ene Reaction: The intermediate undergoes an ene reaction with an appropriate 1-alkene

derivative of piperonal to form a dienenitrile with the desired (2E,4Z) stereochemistry.

Hydrolysis and Amidation: The nitrile group is hydrolyzed to a carboxylic acid, which is then

activated and reacted with piperidine to form the final amide product, isochavicine.
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Conceptual Synthetic Pathway to Isochavicine

Conclusion
This technical guide has provided a detailed overview of the chemical structure,

stereoisomerism, and key properties of isochavicine. While spectroscopic and experimental

data for isochavicine are less abundant than for its prevalent stereoisomer, piperine, this

document consolidates the available information to serve as a foundational resource for the

scientific community. Further research to fully characterize the spectroscopic properties and

explore the biological activities of isochavicine is warranted and will be crucial for unlocking its

potential applications in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8271698#isochavicine-chemical-structure-and-
stereoisomerism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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